tert-butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
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Overview
Description
tert-Butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a tert-butyl group, two fluorine atoms, and a hydroxymethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions. This often involves the use of specific catalysts and reaction conditions to ensure the correct stereochemistry.
Introduction of the Fluorine Atoms: The fluorine atoms are introduced through selective fluorination reactions. This step requires careful control of reaction conditions to achieve the desired substitution pattern.
Addition of the Hydroxymethyl Group: The hydroxymethyl group is typically added through a hydroxylation reaction, which may involve the use of oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the bicyclic core.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: For oxidation reactions, common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used for reduction reactions.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution of the fluorine atoms can result in various functionalized derivatives.
Scientific Research Applications
tert-Butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of tert-butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Uniqueness
tert-Butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[410]heptane-2-carboxylate is unique due to the presence of two fluorine atoms and a hydroxymethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H19F2NO3 |
---|---|
Molecular Weight |
263.28 g/mol |
IUPAC Name |
tert-butyl (1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate |
InChI |
InChI=1S/C12H19F2NO3/c1-11(2,3)18-10(17)15-7(6-16)4-5-8-9(15)12(8,13)14/h7-9,16H,4-6H2,1-3H3/t7-,8+,9-/m0/s1 |
InChI Key |
QZZOLDWDWBEHAR-YIZRAAEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC[C@@H]2[C@H]1C2(F)F)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC2C1C2(F)F)CO |
Origin of Product |
United States |
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